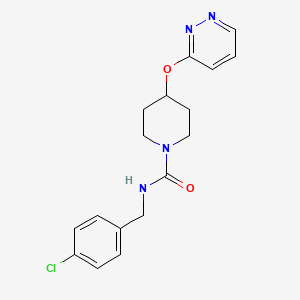

![molecular formula C20H15N3O6 B2810907 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 922122-60-9](/img/structure/B2810907.png)

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a methoxy group, a benzofuran ring, an oxadiazole ring, and a benzo[b][1,4]dioxine ring. Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzofuran derivatives are often synthesized through condensation reactions . The oxadiazole ring could potentially be formed through cyclization of a precursor compound containing the appropriate functional groups .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzofuran and benzo[b][1,4]dioxine rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the methoxy group, which is an electron-donating group, and the oxadiazole ring, which is electron-withdrawing .Scientific Research Applications

Synthesis and Characterization

- The compound has been synthesized through a process involving etherification, oximation, and Beckmann rearrangement, starting from rotenone and dimethyloxosulphonium methylide. This complex synthesis pathway underscores the compound's potential in organic chemistry research (Chen, Ye, & Hu, 2012).

Antioxidant and Antimicrobial Activities

- Research has explored the compound's derivatives for their antioxidant and antimicrobial activities. These studies demonstrate the compound's potential utility in medical research, particularly in the development of new treatments for infectious diseases (Bassyouni et al., 2012).

Antimicrobial Activity Studies

- Benzofuran-oxadiazole derivatives, related to the compound , have been synthesized and evaluated for antimicrobial activity. This indicates its relevance in the field of pharmacology and drug discovery (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Anti-Inflammatory and Analgesic Agents

- Novel derivatives of the compound have been synthesized and screened for their anti-inflammatory and analgesic activities, suggesting its potential application in the development of new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

In Vitro Antidiabetic Screening

- The compound's derivatives have been synthesized and evaluated for in vitro antidiabetic activity, showing potential in diabetes research and treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Mechanism of Action

Target of Action

Benzofuran compounds, which are a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways For example, they may bind to their target proteins, altering their function and leading to changes in cellular processes

Result of Action

For example, it may inhibit cell growth in tumors, kill or inhibit the growth of bacteria, reduce oxidative stress, or inhibit viral replication .

Future Directions

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O6/c1-25-14-4-2-3-11-9-16(28-17(11)14)19-22-23-20(29-19)21-18(24)12-5-6-13-15(10-12)27-8-7-26-13/h2-6,9-10H,7-8H2,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNRGVGIOKJTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Diethoxyphenyl)-5-(3-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2810824.png)

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2810831.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2810837.png)

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)

![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)

![3-[4-[(2-Chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(4-methylcyclohexyl)propanamide](/img/structure/B2810843.png)

![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)